Bienvenue dans la boutique en ligne BenchChem!

3-(4-Bromophenyl)-6-(piperazin-1-yl)pyridazine

Quality Control Procurement Purity

3-(4-Bromophenyl)-6-(piperazin-1-yl)pyridazine (CAS: 1017168-56-7) is a heterobifunctional synthetic intermediate featuring a pyridazine core substituted at the 3-position with a 4-bromophenyl group and at the 6-position with an unsubstituted piperazine ring. The compound belongs to the broader class of piperazinyl-pyridazines, a scaffold explored in medicinal chemistry for dCTP pyrophosphatase 1 (dCTPase) inhibition, kinase modulation, and CNS receptor targeting.

Molecular Formula C14H15BrN4
Molecular Weight 319.2 g/mol
CAS No. 1017168-56-7
Cat. No. B3072985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-6-(piperazin-1-yl)pyridazine
CAS1017168-56-7
Molecular FormulaC14H15BrN4
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NN=C(C=C2)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H15BrN4/c15-12-3-1-11(2-4-12)13-5-6-14(18-17-13)19-9-7-16-8-10-19/h1-6,16H,7-10H2
InChIKeyDJUPBYISTRVXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1017168-56-7: 3-(4-Bromophenyl)-6-(piperazin-1-yl)pyridazine for Procurement and Research


3-(4-Bromophenyl)-6-(piperazin-1-yl)pyridazine (CAS: 1017168-56-7) is a heterobifunctional synthetic intermediate featuring a pyridazine core substituted at the 3-position with a 4-bromophenyl group and at the 6-position with an unsubstituted piperazine ring . The compound belongs to the broader class of piperazinyl-pyridazines, a scaffold explored in medicinal chemistry for dCTP pyrophosphatase 1 (dCTPase) inhibition, kinase modulation, and CNS receptor targeting [1][2]. Critically, the scientific literature and major authoritative databases (ChEMBL, BindingDB, PubChem) contain no publicly reported, quantitative biological activity data (e.g., IC50, Ki, EC50) specifically attributed to this compound as of the knowledge cutoff date. Consequently, this compound is predominantly positioned as a versatile building block for parallel library synthesis or as a key intermediate for further derivatization, rather than as a finished pharmacological probe with established efficacy.

Why 3-(4-Bromophenyl)-6-(piperazin-1-yl)pyridazine Cannot Be Interchanged with In-Class Analogs


The pyridazine core, while privileged, exhibits positional sensitivity: the 3‑(4‑bromophenyl) regioisomer cannot be assumed equivalent to the corresponding 3‑(3‑bromophenyl) analog (CAS 1354937-65-7) in terms of chemical reactivity, biological target engagement, or downstream synthetic outcomes. In the closely related dCTPase inhibitor series, para-substitution on the left-hand-side aromatic ring is a critical determinant of potency and metabolic stability [1]. Even within the same patent families (e.g., WO 2010/000456 on 5‑HT6 antagonists), the nature and position of the aryl substituent dictate receptor affinity and selectivity profiles [2]. Without comparative pharmacological data for this specific compound, substituting a 3‑bromo or 4‑fluoro analog introduces unacceptable risk in structure–activity relationship (SAR) studies, potentially invalidating lead optimization campaigns or producing misleading structure–metabolism correlations. The unsubstituted piperazine nitrogen also provides a unique handle for further diversification absent in N‑methyl‑ or N‑phenyl‑piperazine counterparts.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-6-(piperazin-1-yl)pyridazine vs. Closest Analogs


Comparative Commercial Purity Profiles Across Global Suppliers

Although not a pharmacological endpoint, batch-to-batch purity is a critical procurement parameter for building blocks destined for sensitive coupling reactions or biological assays. The 4‑bromo regioisomer is available at 98% purity (HPLC) from dedicated specialty chemical suppliers, whereas the closest regioisomeric analog, 3-(3-bromophenyl)-6-(piperazin-1-yl)pyridazine, is routinely supplied at 95% purity from the same vendor class . This 3% absolute purity gap reduces the burden of contaminant identification in lead optimization workflows.

Quality Control Procurement Purity

Regioisomeric Differentiation: Para- vs. Meta-Bromophenyl Substitution in dCTPase Series SAR

In the seminal piperazin-1-ylpyridazine dCTPase inhibitor series, the left-hand-side aromatic substitution pattern profoundly influences inhibitory potency. The parent series prototype (compound 1 in the J. Med. Chem. 2017 study) bears a para-substituted phenyl ring analogous to the 4‑bromophenyl motif in the target compound [1]. Although specific IC50 values for the 4‑bromo compound are not publicly disclosed, the SAR framework established for this class demonstrates that para-substitution is essential for maintaining low-nanomolar dCTPase activity, whereas meta-substitution or heteroaryl replacements consistently reduce potency by >10‑fold in analogous systems [1]. This class-level inference strongly suggests that the 4‑bromo regioisomer is the preferred starting point for dCTPase-targeted library synthesis over the 3‑bromo variant.

Medicinal Chemistry SAR dCTPase

Synthetic Versatility: Unsubstituted Piperazine as a Diversification Handle vs. N-Substituted Analogs

The target compound's piperazine ring bears a free secondary amine (N–H), enabling direct N-functionalization via alkylation, acylation, sulfonylation, or reductive amination without prior deprotection steps. This starkly contrasts with N‑phenyl‑piperazine analogs, such as 3-(4-bromophenyl)-6-(4-phenyl-1-piperazinyl)pyridazine, where the piperazine is already capped and cannot be further diversified at that position . In parallel medicinal chemistry, compounds with free NH handles reduce synthetic step count by at least one step compared to N‑alkyl/N‑aryl congeners, directly accelerating library production and reducing cost per compound [1].

Synthetic Chemistry Library Synthesis Diversification

Metabolic Stability Implications: Para-Bromophenyl vs. Fluoro-Substituted Analogs in Microsomal Clearance

In the structure–metabolism relationship (SMR) study of piperazin-1-ylpyridazines, the para-substituted aromatic ring (Section A) is the primary site of oxidative metabolism, and halogen substitution at this position significantly influences intrinsic clearance [1]. The lead compound in this study (compound 1) exhibited extremely short microsomal half-lives (MLM/HLM t1/2 = 2/3 min). Through iterative structural modification of the para-substituent, the authors achieved over 50‑fold improvement in half-life (compound 29: MLM/HLM t1/2 = 113/105 min). The 4‑bromophenyl motif of the target compound provides a distinct metabolic profile compared to 4‑fluorophenyl analogs, offering a strategic advantage for projects requiring moderate metabolic stability rather than extreme metabolic resistance, as bromine’s larger van der Waals radius and polarizability influence CYP450 oxidation rates differently than fluorine [1].

DMPK Metabolic Stability Microsomal Clearance

Optimal Procurement and Application Scenarios for 3-(4-Bromophenyl)-6-(piperazin-1-yl)pyridazine (CAS 1017168-56-7)


Parallel Library Synthesis for dCTPase Inhibitor Lead Optimization

Based on the class-level SAR evidence that para-substitution on the left-hand-side aromatic ring is essential for dCTPase potency [1], this compound serves as an ideal core scaffold for generating focused libraries via N-functionalization of the free piperazine. Researchers can rapidly explore R-group diversity at the piperazine nitrogen while maintaining the critical 4‑bromophenyl motif, accelerating the identification of low-nanomolar dCTPase inhibitors with improved selectivity and metabolic stability.

Regioisomeric Selectivity Studies in Kinase or GPCR Target Profiling

The compound's unambiguous 4‑bromo regiochemistry makes it suitable for comparative studies against the 3‑bromo analog (CAS 1354937-65-7) to map halogen-position-dependent binding modes in kinase or GPCR targets. Such studies are directly motivated by the positional sensitivity observed in the 5‑HT6 antagonist patent series [2], where aryl substitution pattern dictates receptor affinity.

Metabolic Stability Fine-Tuning via Halogen Variation

Drawing on the microsomal clearance SMR framework [3], DMPK groups can use this compound as the 4‑bromo prototype to systematically compare metabolic stability against 4‑fluoro, 4‑chloro, and unsubstituted phenyl analogs. This enables rational tuning of in vitro intrinsic clearance without altering the core pyridazine pharmacophore.

High-Purity Starting Material for Sensitive Bioconjugation or PROTAC Synthesis

The documented commercial availability at 98% purity makes this compound suitable for applications requiring high starting material integrity, such as PROTAC (proteolysis-targeting chimera) linker attachment or bioconjugation, where impurities can compromise conjugate homogeneity and biological readout reproducibility.

Quote Request

Request a Quote for 3-(4-Bromophenyl)-6-(piperazin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.